2-cyclopropyl-1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole
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Overview
Description
2-cyclopropyl-1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of cyclopropyl, oxadiazole, azetidinyl, and benzodiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the cyclopropyl, oxadiazole, azetidinyl, and benzodiazole rings. The process may involve:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the azetidinyl ring: This step may involve the use of azetidinone intermediates, which can be synthesized through various methods such as the Staudinger reaction.
Coupling reactions: The different ring systems are then coupled together using cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-1H-1,2,4-triazole
- 2-cyclopropyl-1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-imidazole
Uniqueness
The uniqueness of 2-cyclopropyl-1-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-yl}-1H-1,3-benzodiazole lies in its specific combination of functional groups and ring systems, which may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
5-[[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-11-18-16(23-20-11)10-21-8-13(9-21)22-15-5-3-2-4-14(15)19-17(22)12-6-7-12/h2-5,12-13H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRCBTQVRFMCBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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